Molecular Weight and Lipophilicity Differentiation: C2-Methyl vs. C2-H vs. C2-Cl Analogs
The C2-methyl group provides a balanced lipophilicity profile compared to the des-methyl and dichloro analogs. The target compound (MW 211.60, C₈H₆ClN₃O₂) occupies an intermediate position between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 186519-92-6; MW 197.58; C₇H₄ClN₃O₂; ΔMW = —14.02 g/mol, —1 carbon) and the 2,4-dichloro analog (CAS 1638768-02-1; MW 232.02; C₇H₃Cl₂N₃O₂; ΔMW = +20.42 g/mol, +1 Cl) . Calculated cLogP values using the fragment-based method differ by approximately 0.5–0.8 log units between the C2-H and C2-Cl extremes, while the C2-CH₃ compound sits near the center of this range—a critical consideration for library design where excessive lipophilicity accelerates metabolic clearance and insufficient lipophilicity compromises membrane permeability [1].
| Evidence Dimension | Molecular weight and lipophilicity (cLogP) range |
|---|---|
| Target Compound Data | MW 211.60 g/mol; cLogP ~1.2–1.5 (estimated via fragment addition) |
| Comparator Or Baseline | CAS 186519-92-6: MW 197.58, cLogP ~0.7–1.0; CAS 1638768-02-1: MW 232.02, cLogP ~1.5–1.8 |
| Quantified Difference | ΔMW: —14.02 vs. +20.42 g/mol; ΔcLogP: ~0.5 units in each direction |
| Conditions | Calculated from molecular formula and fragment-based cLogP estimation |
Why This Matters
For fragment-based or lead-like library construction, the C2-methyl compound avoids both the excessive polarity of the C2-H analog and the heightened electrophilic promiscuity of the C2-Cl analog, offering a preferred physicochemical window for CNS and kinase-targeted programs.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
